(R)-2-Aminopentan-1-ol
Overview
Description
(R)-2-Aminopentan-1-ol, also known as (R)-2-amino-1-pentanol, is a chiral compound found in many natural products. It is a secondary alcohol that has a wide range of applications, including as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This review will discuss the synthesis methods of (R)-2-aminopentan-1-ol, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.
Scientific Research Applications
Synthetic Chemistry and Material Science
This compound has been used in the synthesis and properties investigation of new derivatives. For instance, aminomethyloxy derivatives of 1-(propylsulfanyl)pentane were prepared for testing as antimicrobial additives to lubricating oils and antiseptics, showcasing the compound's utility in material science and antimicrobial studies (Dzhafarov et al., 2010).
Enzymatic Selectivity and Biocatalysis
The enantioselectivity of Candida antarctica lipase B (CALB) was enhanced through substrate imprinting, a technique beneficial for kinetic resolution processes. This study emphasizes the compound's role in understanding enzyme-substrate interactions and improving enantioselective reactions (Chaput et al., 2012).
Pharmaceutical Intermediates
(R)-2-Aminopentan-1-ol is also pivotal in the synthesis of pharmaceutical intermediates. A notable application includes its role in the synthesis of a potent CX3CR1 antagonist for treating multiple sclerosis. The study involved multiple labeling of the antagonist, demonstrating the compound's relevance in developing therapeutic agents (Malmquist & Ström, 2012).
Biocatalytic Synthesis
A multidisciplinary approach led to the rapid and preparative-scale biocatalytic synthesis of chiral amino alcohols, including (2S,3S)-2-aminopentane-1,3-diol. This process utilized engineered Escherichia coli transketolase and identified an ω-transaminase from Chromobacterium violaceum, highlighting the compound's significance in green chemistry and biocatalysis (Smith et al., 2010).
properties
IUPAC Name |
(2R)-2-aminopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAXUFGARZZKTK-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Aminopentan-1-ol | |
CAS RN |
80696-30-6 | |
Record name | (R)-(-)-2-Amino-1-pentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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